Home > Products > Screening Compounds P1230 > 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide - 1017488-03-7

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Catalog Number: EVT-2939903
CAS Number: 1017488-03-7
Molecular Formula: C13H16N4O
Molecular Weight: 244.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Complex Formation: The presence of nitrogen atoms in both the pyrazole and pyridine rings allows 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide to act as a ligand, coordinating with metal ions to form complexes. This is highlighted by its use in the synthesis of cobalt(II) complexes. []
Applications

For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide serves as a starting material for generating a family of N,N,N-chelate ligands that have been successfully employed in the synthesis of aluminum and zinc complexes. [] These complexes were subsequently investigated for their catalytic activity in the polymerization of ε-caprolactone.

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

  • Compound Description: This compound acts as a tridentate ligand, coordinating with copper(II) ions to form a complex. This complex, [CuLCl2] (L = 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine), exhibits a distorted square-pyramidal geometry. []

2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide

  • Compound Description: This compound exists in two monoclinic polymorphic forms. The molecule adopts a non-planar conformation. []

1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA)

  • Compound Description: This compound, denoted as LA, serves as a tridentate ligand, coordinating with cobalt(II), zinc(II), and cadmium(II) ions to produce complexes of the form [LnMX2] (Ln = LA or LB; M = Zn or Co, with X = Cl; M = Cd, with X = Br). The complexes exhibit trigonal bipyramidal geometries for [LACoCl2] and [LAZnCl2] and square pyramidal geometry for [LACdBr2]. []

N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB)

  • Compound Description: This compound, denoted as LB, acts as a bidentate ligand, forming complexes with cobalt(II) and zinc(II) ions, resulting in complexes with a distorted tetrahedral geometry. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f Phosphate)

  • Compound Description: This compound demonstrates potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a favorable safety profile in in vitro assays, including MTT and hERG K+ channel inhibition tests. Notably, its phosphate form exhibits high water solubility. []
  • Compound Description: This compound acts as a bridging ligand in the formation of a two-dimensional polymeric structure with sodium ions. []

1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-[(3,5-dimethyl-1H-pyrazol- -1-yl)methyl]hydrazone (LH)

  • Compound Description: This compound acts as a ligand, forming complexes with Cu(II), Co(II), and Ni(II) ions. The Cu(II) complex adopts a square-planar geometry, the Co(II) complex exhibits a tetrahedral geometry, and the Ni(II) complex adopts an octahedral geometry. []
  • Compound Description: This compound acts as a tridentate ligand, coordinating with sodium ions to form the complex [Na(C16H22N6)2]CF3SO3, in which the sodium ion adopts a distorted octahedral geometry. []

1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene (H2BDMPX)

  • Compound Description: This flexible, pyrazole-based ligand forms coordination polymers with late transition metal ions, resulting in compounds of the type M(x)(BDMPX) (x = 1 for M = Zn, Co, Cd; x = 2 for M = Cu). These materials exhibit high thermal stability. []

2-[bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine

  • Compound Description: This compound acts as a tridentate ligand, coordinating with cobalt(II) and copper(II) ions to form mononuclear complexes. These complexes exhibit distorted octahedral geometries. [, ]

Bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine

  • Compound Description: This compound serves as a tripodal ligand, coordinating with cobalt(II) ions alongside an acetate ligand. The resulting complex, [Co(CH3CO2)(C18H24N6)]PF6, exhibits a distorted trigonal-bipyramidal geometry around the cobalt(II) center. []
  • Compound Description: This compound was synthesized and characterized as part of a study investigating novel compounds for potential biological activity. []

Tris[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (TDPA)

  • Compound Description: This tripodal ligand reacts with copper salts to produce mononuclear copper(II) complexes. During complex formation, TDPA can undergo in situ transformation to form the tridentate ligand bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BDPA). []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

  • Compound Description: This class of compounds was synthesized using a novel four-component domino reaction and evaluated for antibacterial activity. []
  • Compound Description: This compound exhibits binding affinity for the central benzodiazepine receptor and was synthesized through an unexpected non-classical Pschorr reaction. []

N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyanoacetamide (10)

  • Compound Description: This compound serves as a key intermediate in synthesizing various polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines derivatives. []

Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate

  • Compound Description: This compound acts as a precursor for synthesizing various heterocyclic compounds, including derivatives of 4-methyl-2-ly-amino-(1-N-carboxyl-3-methyl)-4,5-dihydro-1H-pyrazol-5-one)-5-(1-N-carboxyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one)-thiazole, 4-methyl-2-yl-amino-(1-N-carboxyl-3-amino-4,5-dihydro-1H-pyrazol-5-one)-5-(1-N-carboxyl-3-amino-4,5-dihydro-1H-pyrazol-5-one)-thiazole, and 4-methyl-2-yl-amino-(1-N-carboxyl-3,5-dimethyl-1H-pyrazol)-5-(1-N-carboxyl-3,5-dimethyl-1H-pyrazol)-thiazole. []

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrimidin-2-yl)acetamide

  • Compound Description: This compound is a heterocyclic compound synthesized as part of a study investigating the biological activity of pyrazole and tetrazole derivatives. []

[(2-((1H-pyrazol-4-yl)diazenyl)pyrimidine]

  • Compound Description: This compound is a heterocyclic compound synthesized and evaluated for its biological activity, specifically against bacteria and fungi. []
  • Compound Description: This compound, like some known antipsychotics, reduces spontaneous locomotion in mice at doses that do not cause ataxia. Importantly, unlike these known agents, it does not exhibit binding affinity for dopamine D2 receptors in vitro. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

  • Compound Description: This compound has been shown to inhibit conditioned avoidance responding in both rat and monkey models. Unlike typical antipsychotic drugs, it does not induce dystonic movements in a primate model for extrapyramidal side effects often associated with antipsychotics. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. It is under development for treating severe asthma. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)

  • Compound Description: BI 1342561 is another potent and selective SYK inhibitor with structural similarities to BI 894416. It is also being investigated as a potential treatment for severe asthma. []

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

  • Compound Description: This class of compounds was used as starting materials to synthesize various heterocyclic compounds, including pyrazolothienopyridines, which were evaluated for their anti-Alzheimer's and anti-COX-2 activities. []

3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HLacPz)

  • Compound Description: This compound, a 3-monosubstituted acetylacetone ligand, coordinates with copper(II) and copper(I) phosphane complexes. []

3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HLacPzMe)

  • Compound Description: Similar to HLacPz, this compound is a 3-monosubstituted acetylacetone ligand that can support copper(II) and copper(I) phosphane complexes. []
  • Compound Description: L1 and its methylated derivatives (where the pyridine nitrogen is methylated) act as tridentate ligands, forming ruthenium complexes. These ruthenium complexes show high catalytic activity in acceptorless dehydrogenative coupling reactions, specifically in synthesizing quinolines and pyridines from secondary alcohols and 2-aminobenzyl alcohol or γ-amino alcohols. []

[(2-pyridyl)-2-ethyl)-(3,4-dimethoxy)-2-methylpyridyl]methylamine (L1)

  • Compound Description: This compound functions as a tridentate ligand in copper(II) complexes. The resulting complex, [Cu(L1)(NCS)2], exhibits a distorted square bipyramidal geometry. []
  • Compound Description: This compound serves as a tridentate ligand in copper(II) complexes. Similar to the L1 analog above, the resulting complex, [Cu(L2)(NCS)2], displays a distorted square bipyramidal geometry. []
  • Compound Description: This compound acts as a tetradentate ligand in copper(II) complexes. In contrast to the previous two L1 and L2 analogs, the resulting complex, [Cu(L3)(NCS)]ClO4, adopts a distorted trigonal bipyramidal geometry. []

N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)

  • Compound Description: CyPPA serves as a template for developing subtype-selective positive modulators of small-conductance calcium-activated potassium (KCa2) channels. Modifications to the cyclohexane moiety of CyPPA have yielded analogues with enhanced potency and selectivity for KCa2.2 channels. []

1-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-methyl-1-pyrazol-1-yl-propan-2-ol (LOH)

  • Compound Description: LOH functions as a chiral N,N′,O-heteroscorpionate ligand. It forms complexes with Ni2+, Cu2+, and Zn2+ ions. []

2,6-bis[bis((2-benzimidazolylmethyl)amino)methyl]-p-cresol (bbapOH)

  • Compound Description: This ligand forms dinuclear nickel(II) complexes that mimic the active site of the enzyme urease. These complexes have been structurally characterized and exhibit catalytic activity towards the hydrolysis of urea and other substrates. []

N,N,N',N'-tetrakis(2-benzimidazolylmethyl)-2-hydroxy-1,3-diaminopropane (tbpOH)

  • Compound Description: This ligand, similar to bbapOH, forms dinuclear nickel(II) complexes that serve as structural and functional models for the active site of urease. []
  • Compound Description: This ligand, like tbpOH and bbapOH, forms dinuclear nickel(II) complexes that mimic the active site of urease. The complexes have been structurally characterized and evaluated for their catalytic activity towards hydrolyzing urea and other substrates. []

1-[N,N-bis(2-benzimidazolylmethyl)amino]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-2-hydroxypropane (bpepOH)

  • Compound Description: This ligand, like the previous three benzimidazole-based ligands, forms dinuclear nickel(II) complexes that mimic the structure and function of the active site of urease. The nickel(II) complex of bpepOH has been structurally characterized and evaluated for its ability to hydrolyze urea and other substrates. []

4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) H2L1

  • Compound Description: This bis-pyrazole ligand, along with various dicarboxylate coligands, has been used to synthesize coordination polymers. []

para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid H2L4

  • Compound Description: This ligand, designed to explore the utility of the pyrazole-carboxylate mixed ligand system, has been used to synthesize coordination polymers. []

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((trimethylsilyl)methyl)pyridine

  • Compound Description: This compound serves as a precursor to the lithium complex [Li{2-(3,5-Me2C3HN2)-6-{N(SiMe3)C(Ph)═CH}C5H3N}] ([LiL]), which subsequently reacts with zinc chloride and aluminum alkyls to produce a variety of zinc and aluminum complexes. These complexes have been studied for their catalytic activity in ε-caprolactone polymerization. []

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BDMPT)

  • Compound Description: This s-triazine pincer-type ligand forms a complex with cadmium(II), 2, where the cadmium center adopts a hexa-coordinated, distorted octahedral geometry. []

2-methoxy-4,6-bis(2-(pyridin-2-ylmsethylene)hydrazinyl)-1,3,5-triazine (MBPT)

  • Compound Description: This s-triazine pincer-type ligand forms a dinuclear cadmium(II) complex, 3.4H2O, where each cadmium center is hepta-coordinated. []

Properties

CAS Number

1017488-03-7

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Molecular Formula

C13H16N4O

Molecular Weight

244.298

InChI

InChI=1S/C13H16N4O/c1-10-7-11(2)17(16-10)9-13(18)15-8-12-5-3-4-6-14-12/h3-7H,8-9H2,1-2H3,(H,15,18)

InChI Key

YAIDZUCUAHLHQL-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.